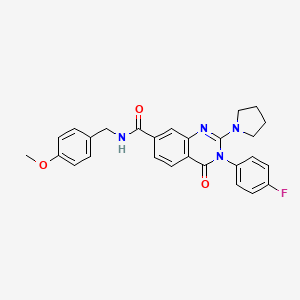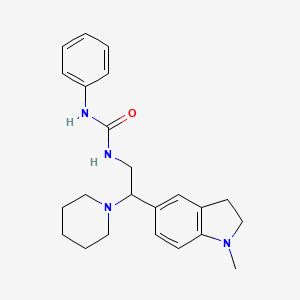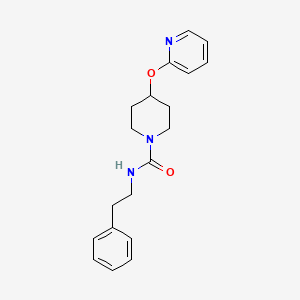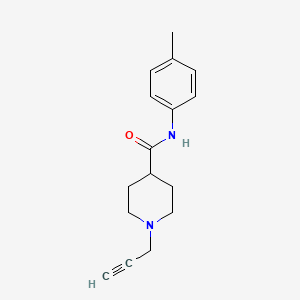
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost, and other factors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule’s structure is likely to be quite complex due to the presence of several functional groups and a large number of atoms. The pyrrolidinyl group, for example, is a five-membered ring containing nitrogen, which can contribute to the molecule’s three-dimensional shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the pyrrolidinyl group might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could affect its polarity and solubility .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds related to 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide have been studied for their potential antimicrobial properties. Research indicates that similar compounds possess significant antibacterial and antifungal activities, highlighting their potential in addressing microbial infections. This includes research on fluoroquinolone-based compounds for antifungal and antibacterial activities (Patel & Patel, 2010), and the evaluation of quinazolinone derivatives for their potential as anti-inflammatory and analgesic agents, indicating a broad spectrum of biological activity (Farag et al., 2012).
Structural and Chemical Analysis
Studies have been conducted on the crystal structures of compounds similar to 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide, providing insights into their molecular conformations and potential reactivity. This includes research on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, which aids in understanding the molecular interactions and potential applications of these compounds (Ullah & Altaf, 2014).
Potential in Cancer Treatment
Some derivatives of the compound have been explored for their potential use in cancer treatment. Research indicates that compounds with similar structures can act as intermediates in the synthesis of biologically active compounds, potentially contributing to the development of new anticancer drugs. This is exemplified in the synthesis and evaluation of pyridin-2-one derivatives for anticancer applications (Wang et al., 2016).
Neuropharmacological Research
Research into neuropharmacological applications of related compounds, such as in the role of orexin-1 receptor mechanisms on compulsive food consumption, suggests potential avenues for exploring the effects of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide in similar contexts. These studies can provide insights into the neurological impact and potential therapeutic applications of these compounds (Piccoli et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-22-11-4-18(5-12-22)17-29-25(33)19-6-13-23-24(16-19)30-27(31-14-2-3-15-31)32(26(23)34)21-9-7-20(28)8-10-21/h4-13,16H,2-3,14-15,17H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMLLYDEVDUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2628146.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2628147.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)

![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)


![2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2628162.png)
![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)


